1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene
Description
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is a brominated aromatic compound featuring a 4-fluorobutylsulfanyl substituent at the para position. The sulfanyl (‒S‒) linkage and fluorinated alkyl chain may enhance metabolic stability and lipophilicity, making it valuable in drug design .
Properties
CAS No. |
885267-12-9 |
|---|---|
Molecular Formula |
C10H12BrFS |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2 |
InChI Key |
YZLNRBCBYHVXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCCF)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenethiol and 1-bromo-4-fluorobutane.
Reaction Conditions: The thiol group of 4-bromobenzenethiol is first deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction of the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Key Comparative Insights (Table)
Biological Activity
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is a compound that has gained attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C10H12BrFS
- Molecular Weight : 267.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfanyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Bromo-4-(4-fluorobutyl)sulfanyl benzene | E. coli | 15 |
| 1-Bromo-4-(propylsulfanyl)benzene | Staphylococcus aureus | 18 |
| 1-Bromo-4-(butylsulfanyl)benzene | Pseudomonas aeruginosa | 12 |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity on HeLa Cells
A study conducted on HeLa cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations.
Toxicological Profile
The toxicological evaluation of similar brominated compounds suggests potential risks associated with exposure. Acute toxicity studies indicate that high doses can lead to neurological symptoms such as tremors and lethargy.
Table 2: Toxicological Data Summary
| Study Type | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral Administration | 2700 | Tremors, weight loss, lethargy |
| Inhalation | 18000 | Loss of righting reflex, respiratory distress |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
